REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][NH:9][C:10](=S)[S:11]C)=[CH:6][CH:5]=1)([O-:3])=[O:2].O.[NH2:17][NH2:18]>C(O)C>[N+:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][NH:9][C:10](=[S:11])[NH:17][NH2:18])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
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187 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CNC(SC)=S)C=C1
|
Name
|
|
Quantity
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450 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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1400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
MeOH-concd NH4OH
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to reflux
|
Type
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CUSTOM
|
Details
|
Precipitation
|
Type
|
CUSTOM
|
Details
|
reached about 40° C
|
Type
|
TEMPERATURE
|
Details
|
After 2 hours at reflux
|
Duration
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2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
CUSTOM
|
Details
|
The solid was collected on a filter
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 105 g (60%) of light yellow crystals, mp 196°-198° C. satisfactory purity by TLC in 95:5:0.5 CH2Cl2
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CNC(NN)=S)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |